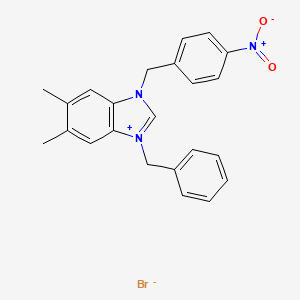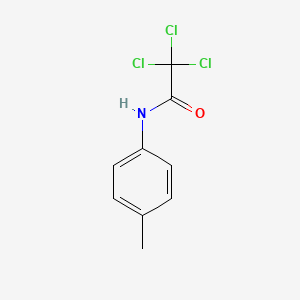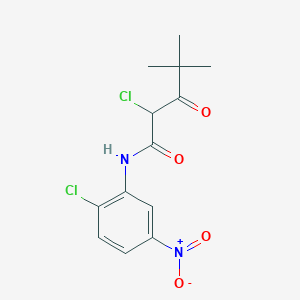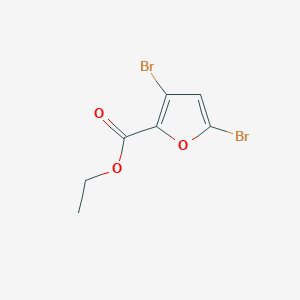
ethyl N-(5-chloro-2-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ethyl N-(5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
5-chloro-2-methoxyaniline+ethyl chloroformate→ethyl N-(5-chloro-2-methoxyphenyl)carbamate+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Ethyl N-(5-chloro-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: In the presence of water and an acid or base, the carbamate group can be hydrolyzed to form the corresponding amine and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl N-(5-chloro-2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of ethyl N-(5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase .
類似化合物との比較
Ethyl N-(5-chloro-2-methoxyphenyl)carbamate can be compared with other carbamate compounds such as:
- Methyl N-(3-chloro-2-methoxyphenyl)carbamate
- 2-Isopropylphenyl N-(5-chloro-2-methoxyphenyl)carbamate
- 4-Methoxyphenyl N-(5-chloro-2-methoxyphenyl)carbamate
These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the ethyl group and the 5-chloro-2-methoxyphenyl moiety in this compound contributes to its specific properties and uses .
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
ethyl N-(5-chloro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChIキー |
CCOSBPRJSIJVIG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=CC(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)



![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)




